3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclic structure imparts significant ring strain, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially opening the ring or reducing double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or partially reduced intermediates.
Scientific Research Applications
3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers with high thermal stability.
Mechanism of Action
The mechanism by which 3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects is not fully understood. its bicyclic structure suggests that it may interact with biological targets through mechanisms involving ring strain and conformational changes. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but contains an oxygen atom in the ring.
Bicyclo[3.1.0]hexane derivatives: These compounds have similar structural features and are used in similar applications, such as medicinal chemistry and organic synthesis.
Uniqueness
3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bicyclic compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8(2)9-3-5-10(6-4-9)15-13(16)11-7-12(11)14(15)17/h3-6,8,11-12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLLNJMIBXXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3CC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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